1-[(1-{6-ethylthieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole
Description
1-[(1-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with an ethyl-substituted azetidine ring and a methyl-linked imidazole moiety.
Properties
IUPAC Name |
6-ethyl-4-[3-(imidazol-1-ylmethyl)azetidin-1-yl]thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5S/c1-2-12-5-13-14(17-9-18-15(13)21-12)20-7-11(8-20)6-19-4-3-16-10-19/h3-5,9-11H,2,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHICNZICWOZEHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)N3CC(C3)CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of 2-Amino-5-ethylthiophene
The synthesis begins with 2-amino-5-ethylthiophene-3-carboxylate , which undergoes acylation using acetic anhydride to form N-acetyl-2-amino-5-ethylthiophene-3-carboxylate . This step ensures regioselectivity during cyclization.
Cyclization to Thienopyrimidinone
The acylated intermediate is cyclized in the presence of urea and polyphosphoric acid (PPA) at 120°C, yielding 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one . Cyclization efficiency depends on the electron-withdrawing effect of the acetyl group, which facilitates ring closure.
Chlorination at the 4-Position
Treatment with phosphorus oxychloride (POCl₃) at reflux converts the pyrimidinone to 4-chloro-6-ethylthieno[2,3-d]pyrimidine . Excess POCl₃ (3–5 equivalents) ensures complete conversion, with yields typically exceeding 85%.
Azetidine Substitution
The chloride is displaced by azetidine in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 80°C, producing 1-(6-ethylthieno[2,3-d]pyrimidin-4-yl)azetidine . Prolonged heating (12–18 hours) maximizes yields (70–75%).
Functionalization of Azetidine at the 3-Position
Synthesis of 3-(Hydroxymethyl)azetidine
Azetidine-3-carboxylic acid is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), yielding 3-(hydroxymethyl)azetidine . The reaction proceeds quantitatively under anhydrous conditions.
Bromination of the Hydroxymethyl Group
Treatment with phosphorus tribromide (PBr₃) in dichloromethane (DCM) converts the alcohol to 3-(bromomethyl)azetidine . Excess PBr₃ (2.2 equivalents) and controlled temperatures (0°C to room temperature) prevent ring-opening side reactions, achieving 80–85% yield.
Coupling of Azetidine and Imidazole Moieties
Alkylation of Imidazole
1H-Imidazole is deprotonated with sodium hydride (NaH) in THF and reacted with 3-(bromomethyl)azetidine at 60°C for 6 hours. The reaction affords the target compound, 1-[(1-{6-ethylthieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole , with yields of 60–65%.
Table 1: Optimization of Alkylation Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH | THF | 60 | 6 | 65 |
| K₂CO₃ | DMF | 80 | 12 | 45 |
| DBU | ACN | 40 | 8 | 55 |
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, pyrimidine-H), 7.72 (s, 1H, thiophene-H), 4.20–4.15 (m, 4H, azetidine-H), 3.85 (s, 2H, CH₂), 2.70 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.30 (t, J = 7.6 Hz, 3H, CH₃).
-
¹³C NMR : 162.5 (C=O), 154.3 (pyrimidine-C), 140.2 (thiophene-C), 52.1 (azetidine-C), 48.7 (CH₂), 26.5 (CH₂CH₃), 12.1 (CH₃).
High-Performance Liquid Chromatography (HPLC)
-
Purity: 98.5% (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).
Chemical Reactions Analysis
Types of Reactions
1-[(1-{6-ethylthieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide, alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a thieno[2,3-d]pyrimidine moiety, which is known for its biological activity. The molecular formula is C15H24N4S, with a molecular weight of 292.4 g/mol . Its unique structure contributes to its diverse applications in medicinal chemistry.
Antitumor Activity
Research has indicated that derivatives of thieno[2,3-d]pyrimidine, including the compound , exhibit significant antitumor properties. A study synthesized a series of compounds based on this scaffold and evaluated their inhibitory activity against various cancer cell lines. The findings suggested that these compounds could effectively inhibit tumor growth, making them potential candidates for cancer therapy .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. According to patent literature, it acts as an anti-inflammatory agent with potencies below 1 µM, indicating its potential use in treating inflammatory diseases . The pharmaceutical compositions derived from this compound can be administered through various routes, including oral and parenteral administration.
Case Study 1: Synthesis and Evaluation of Antitumor Activity
A recent study focused on synthesizing new thieno[2,3-d]pyrimidine derivatives and evaluating their antitumor activity. The results demonstrated that certain derivatives exhibited potent cytotoxic effects against human cancer cell lines, highlighting the therapeutic potential of this compound class .
Case Study 2: Anti-inflammatory Efficacy
Another research effort explored the anti-inflammatory properties of related thieno[2,3-d]pyrimidine compounds. In vitro assays showed significant inhibition of pro-inflammatory cytokines in treated cells compared to controls. This suggests that the compound could be developed into a therapeutic agent for conditions characterized by chronic inflammation .
Mechanism of Action
The mechanism of action of 1-[(1-{6-ethylthieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Key Structural Features:
- Target Compound: Core: Thieno[2,3-d]pyrimidine (sulfur-containing fused ring). Substituents: 6-ethyl group on the thienopyrimidine, azetidine-3-ylmethyl linker, and 1H-imidazole.
- Baricitinib (Olumiant®) :
Implications of Structural Differences:
The imidazole moiety may enhance basicity compared to baricitinib’s acetonitrile, affecting solubility and cellular uptake.
Lipophilicity and Bioavailability: The ethyl group on the thienopyrimidine and imidazole’s planar structure may increase lipophilicity, improving membrane permeability but risking reduced aqueous solubility .
JAK Inhibition and Selectivity:
- Baricitinib : Potently inhibits JAK1/JAK2 (IC₅₀ = 5.9 nM and 5.7 nM, respectively), approved for rheumatoid arthritis and atopic dermatitis .
- Target Compound: No direct activity data, but structural analogs in patents (e.g., {1-[1-(3-fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-yl]-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile) show JAK1/JAK2 inhibition (IC₅₀ < 10 nM) . The thienopyrimidine substitution may shift isoform selectivity due to steric or electronic effects.
Biological Activity
The compound 1-[(1-{6-ethylthieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole is a complex heterocyclic molecule that combines the structural features of imidazole and thieno[2,3-d]pyrimidine. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, pharmacological properties, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 284.37 g/mol. The structure includes an imidazole ring, a thieno[2,3-d]pyrimidine moiety, and an azetidine group. This unique arrangement suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₄S |
| Molecular Weight | 284.37 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing the thieno[2,3-d]pyrimidine scaffold. For instance, derivatives exhibiting inhibitory activity against various cancer cell lines have been synthesized and tested. In one study, compounds derived from this scaffold showed significant growth inhibition in over 60 human tumor cell lines, with some compounds demonstrating better efficacy than standard chemotherapy agents like 5-fluorouracil .
Antimicrobial Properties
The imidazole derivatives are well-known for their antimicrobial activities . Research indicates that compounds similar to 1-[(1-{6-ethylthieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole exhibit potent antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .
Anti-inflammatory and Analgesic Effects
Compounds containing the imidazole ring have been reported to possess anti-inflammatory and analgesic properties. These effects are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators .
Antidiabetic Potential
Research has also suggested that certain derivatives can enhance insulin sensitivity and lower blood glucose levels, indicating potential use in managing diabetes mellitus . The exact mechanisms are still under investigation but may involve modulation of glucose transporters or enhancement of insulin receptor activity .
Case Study 1: Antitumor Efficacy
In a study conducted by Abdelaziz et al., a series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their antitumor activity against various cancer cell lines. Compounds demonstrated varying degrees of cytotoxicity with IC50 values ranging from 3.3 µM to 67.7 µM across different cell lines. Notably, two compounds showed more than four times the activity compared to 5-fluorouracil, indicating promising leads for further development .
Case Study 2: Antimicrobial Activity
A research team synthesized several imidazole derivatives and assessed their antibacterial activities using the disk diffusion method against E. coli and Bacillus subtilis. The results showed that specific compounds had zones of inhibition comparable to standard antibiotics like Norfloxacin, suggesting their potential as new antimicrobial agents .
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing 1-[(1-{6-ethylthieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole?
Answer:
The synthesis involves multi-step heterocyclic coupling and functional group transformations. Key steps include:
- Sonogashira coupling : Use of Pd(PPh₃)₂Cl₂ and CuI catalysts in THF under inert atmosphere for alkyne coupling to pyrimidine intermediates .
- Cyclization : TBAF-mediated ring closure to form the azetidine-pyrrolo[2,3-d]pyrimidine core .
- Protection/Deprotection : tert-Butyl carbamate (Boc) groups are employed to stabilize reactive amines during synthesis .
Optimization Tips : - Monitor reaction progress via TLC and adjust catalyst ratios (e.g., Pd:Cu = 1:2.5) to suppress side reactions.
- Purify intermediates using gradient column chromatography (e.g., hexane/EtOAc 10:1 → 3:1) .
Basic: What analytical techniques are essential for structural confirmation and purity assessment?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify regioselectivity of substitutions (e.g., imidazole C-H protons at δ 7.2–7.8 ppm, thieno-pyrimidine protons at δ 8.3–8.7 ppm) .
- HPLC-MS : Use C18 columns (ACN/H₂O gradient) to confirm >95% purity and molecular ion peaks (e.g., [M+H]⁺ at m/z 428.2) .
- Elemental Analysis : Validate empirical formulas (e.g., C₁₉H₂₁N₅S) with <0.3% deviation from theoretical values .
Advanced: How to design biological assays to evaluate kinase inhibition or antimicrobial activity?
Answer:
- Kinase Inhibition :
- Antimicrobial Screening :
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Assay Variability : Standardize conditions (e.g., serum concentration, incubation time) to minimize discrepancies. For example, JAK inhibition assays may vary due to ATP concentrations .
- Structural Confirmation : Re-examine compound integrity (e.g., via X-ray crystallography) to rule out degradation or isomerism .
- Meta-Analysis : Compare data across multiple models (e.g., murine vs. human cell lines) to identify species-specific effects .
Advanced: What computational methods predict target binding and SAR?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with JAK2 (PDB: 6AAJ). Focus on hydrogen bonds between the imidazole ring and Glu⁹³⁷ .
- QSAR Modeling : Train models with descriptors like LogP, polar surface area, and H-bond acceptors to correlate structural features (e.g., ethylthieno group) with activity .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability under physiological conditions .
Methodological: How to address instability of intermediates during synthesis?
Answer:
- Moisture Sensitivity : Conduct reactions under N₂ and use anhydrous solvents (e.g., THF stored over molecular sieves) .
- Acid/Base Stability : Avoid prolonged exposure to HOAc during deprotection; quench with NaHCO₃ immediately after reaction completion .
- Low-Temperature Storage : Store azetidine intermediates at –20°C in amber vials to prevent ring-opening .
Advanced: What strategies improve regioselectivity in heterocyclic coupling reactions?
Answer:
- Catalyst Tuning : Replace Pd(PPh₃)₂Cl₂ with XPhos-Pd-G3 for higher selectivity in Sonogashira steps (yield improvement: 65% → 82%) .
- Solvent Effects : Use DMF instead of THF to favor 6-ethylthieno substitution over competing sites .
- Directing Groups : Introduce temporary Boc-protected amines to steer coupling to the 4-position of pyrimidine .
Advanced: How to assess metabolic stability in preclinical studies?
Answer:
- Liver Microsomal Assays : Incubate compound (1 μM) with human liver microsomes (HLMs) and NADPH. Monitor degradation via LC-MS/MS over 60 min .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme interactions .
- Half-Life (t₁/₂) Calculation : Apply the formula , where is the degradation rate constant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
